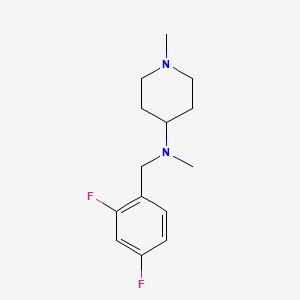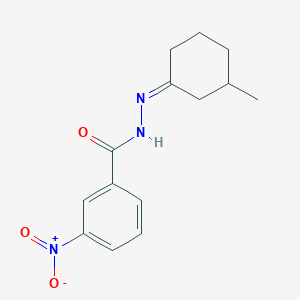![molecular formula C18H15F3N2O3 B5291946 5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB-TBO and is a member of the oxadiazole family. The unique chemical structure of TFB-TBO makes it a promising candidate for a wide range of applications, including medicinal chemistry, materials science, and nanotechnology.
作用機序
The mechanism of action of TFB-TBO is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells. TFB-TBO has also been shown to interact with metal ions, leading to the formation of fluorescent complexes that can be used for sensing applications.
Biochemical and Physiological Effects:
TFB-TBO has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, TFB-TBO has been shown to induce apoptosis (programmed cell death) in cancer cells. TFB-TBO has also been shown to exhibit fluorescent properties in the presence of metal ions, making it a promising candidate for sensing applications.
実験室実験の利点と制限
One of the main advantages of TFB-TBO is its unique chemical structure, which makes it a versatile building block for the synthesis of functional materials. Additionally, TFB-TBO has been shown to exhibit promising anti-tumor activity, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of TFB-TBO is its relatively complex synthesis process, which can be time-consuming and costly.
将来の方向性
There are several future directions for the research and development of TFB-TBO. One potential area of interest is the development of new cancer therapies based on the anti-tumor activity of TFB-TBO. Additionally, the fluorescent properties of TFB-TBO make it a promising candidate for sensing applications, including the detection of metal ions and other analytes. Further research is also needed to fully understand the mechanism of action of TFB-TBO and its potential applications in various fields of scientific research.
合成法
The synthesis of TFB-TBO involves a multistep process that starts with the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to yield 3-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde to form the Schiff base, which is then cyclized to form the oxadiazole ring. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
TFB-TBO has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, TFB-TBO has been shown to exhibit promising anti-tumor activity against various cancer cell lines. Additionally, TFB-TBO has been investigated for its potential as a fluorescent probe for the detection of metal ions. In materials science, TFB-TBO has been used as a building block for the synthesis of functional materials, including polymers and liquid crystals. TFB-TBO has also been studied for its potential applications in the field of nanotechnology, specifically as a molecular switch and as a building block for the construction of supramolecular structures.
特性
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-24-14-7-6-11(8-15(14)25-2)9-16-22-17(23-26-16)12-4-3-5-13(10-12)18(19,20)21/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHCPZCYSBBANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)

![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)
![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylcarbonyl]-2(1H)-pyridinone](/img/structure/B5291911.png)


![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)